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Compound of Interest

Compound Name: 5-Aminoindole

Cat. No.: B014826 Get Quote

Application Note: 5-Azidoindole is a versatile heterocyclic building block of significant interest to

researchers in medicinal chemistry, chemical biology, and drug development. The presence of

the azide moiety allows for its facile derivatization via copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This enables the straightforward

conjugation of the indole scaffold to a wide array of molecules, including peptides, probes, and

potential drug candidates, facilitating the development of novel therapeutics and research tools.

[1] The indole core itself is a privileged structure in pharmacology, present in numerous

approved drugs and biologically active compounds. The synthesis of 5-azidoindole from the

commercially available 5-aminoindole is a common and efficient process, proceeding through

a well-established diazotization reaction followed by azide substitution.

Key Applications:
Drug Discovery: Serves as a key intermediate for the synthesis of novel indole-containing

compounds with potential therapeutic activities.

Chemical Biology: Used in the preparation of photoaffinity labels and chemical probes to

study biological processes and identify protein targets.

Bioconjugation: Enables the linking of the indole moiety to biomolecules through click

chemistry.
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The following table summarizes key quantitative data for the starting material and the final

product.

Property 5-Aminoindole 5-Azidoindole

Molecular Formula C₈H₈N₂ C₈H₆N₄

Molecular Weight 132.16 g/mol 158.16 g/mol

Appearance
Off-white to pinkish-brown

solid
Light brown solid

Melting Point 124-128 °C 75-78 °C

Infrared (IR) ν (cm⁻¹)
N-H and C-H stretching,

aromatic C=C bands

2112 (N₃ stretch), N-H and C-

H stretching, aromatic C=C

bands

¹H NMR (CDCl₃, δ ppm)
Varies with solvent and

concentration

8.17 (br s, 1H, NH), 7.41-7.18

(m, 3H, Ar-H), 6.90 (d, J = 8.1

Hz, 1H, Ar-H), 6.52 (s, 1H, Ar-

H)

¹³C NMR (CDCl₃, δ ppm)
Varies with solvent and

concentration

133.5, 132.2, 128.7, 125.6,

114.1, 112.1, 110.2, 102.5

Mass Spec (m/z) 132 (M⁺) 159 (M+H)⁺

Typical Yield Not Applicable 50%

Reaction Pathway and Experimental Workflow
The synthesis of 5-azidoindole from 5-aminoindole is a two-step, one-pot reaction. The first

step is the diazotization of the primary amine on 5-aminoindole, followed by the substitution of

the diazonium group with an azide ion.
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Synthesis of 5-Azidoindole from 5-Aminoindole

Reactants

Reaction Steps Work-up & Purification Final Product

5-Aminoindole

Diazotization
(0-5 °C)

Sodium Nitrite (NaNO₂)

Acetic Acid (CH₃COOH)

Sodium Azide (NaN₃)

Azide Substitution
(0-5 °C to RT) Aqueous Work-up Column Chromatography 5-Azidoindole

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-azidoindole.

Experimental Protocol
This protocol details the synthesis of 5-azidoindole from 5-aminoindole on a 10 mmol scale.

Materials:

5-Aminoindole (1.32 g, 10.0 mmol)

Glacial Acetic Acid (30 mL)

Sodium Nitrite (0.76 g, 11.0 mmol, 1.1 eq)

Deionized Water

Sodium Azide (0.78 g, 12.0 mmol, 1.2 eq)

Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)

Anhydrous Magnesium Sulfate or Sodium Sulfate

Ethyl Acetate

Hexanes

Silica Gel for column chromatography

Equipment:

100 mL round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Thermometer

Dropping funnel

Standard laboratory glassware for work-up and purification

Rotary evaporator

Procedure:

Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic

stir bar, dissolve 5-aminoindole (1.32 g, 10.0 mmol) in glacial acetic acid (30 mL). Cool the

resulting solution to 0-5 °C using an ice bath.

Diazotization:

In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in a minimal

amount of deionized water (e.g., 5 mL).

Slowly add the sodium nitrite solution dropwise to the stirred 5-aminoindole solution over

15-20 minutes, ensuring the temperature is maintained between 0-5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30

minutes.

Azide Substitution:

In another beaker, dissolve sodium azide (0.78 g, 12.0 mmol) in a minimal amount of

deionized water (e.g., 5 mL).

Slowly add the sodium azide solution dropwise to the reaction mixture over 15-20 minutes,

maintaining the temperature at 0-5 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for an additional 1-2 hours. Nitrogen gas evolution may be observed.

Work-up:

Carefully pour the reaction mixture into a beaker containing ice water (approximately 100

mL).

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate

solution until the pH is approximately 7-8. Be cautious as this will cause gas evolution

(CO₂).

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl

acetate (3 x 50 mL).

Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

Purify the crude product by column chromatography on silica gel.

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10%

ethyl acetate in hexanes and gradually increasing the polarity).
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Collect the fractions containing the desired product (monitor by TLC) and concentrate

them under reduced pressure to yield 5-azidoindole as a light brown solid.

Safety Precautions:

Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with

metals and strong acids. All manipulations should be carried out in a well-ventilated fume

hood.

The diazotization reaction can be exothermic and produce unstable diazonium salts. Strict

temperature control is crucial.

Always wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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